molecular formula C8H11N5O4S B2919987 N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine CAS No. 304692-62-4

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2919987
CAS RN: 304692-62-4
M. Wt: 273.27
InChI Key: UTLVLTDCBRBJEC-UHFFFAOYSA-N
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Description

“N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It contains a pyrimidine ring which is a basic structure in many biological compounds . The compound also contains a thiolanyl group, which is a sulfur-containing cyclic structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring and the thiolanyl group would likely be key structural features .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as hydrolysis, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Agricultural Chemistry

Compounds with a dioxothiolane structure have been investigated for their use as pesticides and fungicides . The nitropyrimidine group could add to this functionality, potentially leading to the development of new, more effective agricultural chemicals that target specific pests or plant pathogens.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

properties

IUPAC Name

4-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)8(11-4-10-7)12-5-1-2-18(16,17)3-5/h4-5H,1-3H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLVLTDCBRBJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
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N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 3
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 4
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N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 5
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 6
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine

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